4,4'-Biphenyldithiol

Catalog No.
S562793
CAS No.
6954-27-4
M.F
C12H10S2
M. Wt
218.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Biphenyldithiol

CAS Number

6954-27-4

Product Name

4,4'-Biphenyldithiol

IUPAC Name

4-(4-sulfanylphenyl)benzenethiol

Molecular Formula

C12H10S2

Molecular Weight

218.3 g/mol

InChI

InChI=1S/C12H10S2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H

InChI Key

VRPKUXAKHIINGG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)S

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)S

Surface-Enhanced Raman Scattering (SERS) Studies

Functionalization of Iron Nanoparticles

Self-Assembly & Contact Printing

    Scientific Field: Materials Science

    Summary of the Application: BPDT is used in self-assembly and contact printing.

Semiconductor Applications

Quantum Dynamics of Internal Motion

Surface-Enhanced Raman Scattering (SERS) Studies

4,4'-Biphenyldithiol is an organic compound with the chemical formula C12H10S2C_{12}H_{10}S_{2} and a molecular weight of 218.34 g/mol. It consists of two thiol groups (-SH) attached to a biphenyl structure, making it a valuable compound in various chemical and biological applications. The compound is a solid at room temperature, with a melting point ranging from 165 to 174 °C . It is primarily utilized in the formation of self-assembled monolayers due to its ability to interact with various surfaces, including metals and semiconductors.

. It plays a crucial role in forming disulfide bonds, which are essential for the structural integrity and function of many biomolecules. The compound can interact with enzymes involved in redox reactions, influencing their activity and stability. Its ability to form self-assembled monolayers also allows it to modify surface properties, impacting cellular interactions and signaling pathways.

The synthesis of 4,4'-Biphenyldithiol typically involves the following steps:

  • Reduction of 4,4'-dinitrobiphenyl: This is achieved using stannous chloride dihydrate and glacial acetic acid in the presence of anhydrous hydrogen chloride.
  • Purification: The resultant product is purified through recrystallization to obtain pure 4,4'-Biphenyldithiol .

While specific industrial production methods are not widely documented, they generally follow laboratory preparation routes with adjustments for larger quantities.

4,4'-Biphenyldithiol has diverse applications:

  • Self-Assembled Monolayers: It is extensively used in creating self-assembled monolayers for surface modification in sensors and electronic devices.
  • Biochemical Research: Its ability to form stable bonds makes it useful in studying enzyme interactions and cellular processes.
  • Nanotechnology: The compound's properties are explored in the development of nanomaterials and nanocomposites .

Studies have shown that 4,4'-Biphenyldithiol can significantly influence the behavior of biomolecules through its interactions. For instance, its binding to certain enzymes can inhibit their activity by blocking active sites or altering conformations. Conversely, it may stabilize active forms of enzymes, enhancing their functionality. Temporal effects observed in laboratory settings indicate that the compound maintains stability under specific conditions but may degrade over time, affecting long-term interactions with cellular components.

Several compounds share structural similarities with 4,4'-Biphenyldithiol. Here are some notable examples:

Compound NameCAS NumberSimilarity
4'-Methyl-[1,1'-biphenyl]-4-thiol200958-14-11.00
[1,1':4',1''-Terphenyl]-4-thiol90589-98-31.00
3'-Methyl-[1,1'-biphenyl]-4-thiol933674-65-81.00
3'-Methyl-[1,1'-biphenyl]-3-thiol845822-87-90.95

The uniqueness of 4,4'-Biphenyldithiol lies in its specific arrangement of thiol groups on the biphenyl structure, which enhances its reactivity and interaction capabilities compared to similar compounds. Its dual thiol functionality allows for versatile applications in both chemical synthesis and biological studies.

The industrial production of 4,4'-biphenyldithiol primarily relies on the reduction of 4,4'-dibromobiphenyl using stannous chloride dihydrate as the reducing agent [1]. This method involves taking a mixture of stannous chloride dihydrate and glacial acetic acid with anhydrous hydrogen chloride to achieve the desired reduction [14] [25]. The process typically operates under controlled temperature conditions ranging from 80 to 110 degrees Celsius with reaction times extending from 8 to 20 hours [1].

The industrial synthesis pathway begins with the preparation of 4,4'-dibromobiphenyl, which serves as the key intermediate [24]. The bromination of biphenyl is conducted using bromine in amounts ranging from 2 to 3 molar equivalents relative to biphenyl, in the presence of catalysts such as antimony chloride, titanium chloride, or tin chloride [24]. The reaction is performed in halogenated hydrocarbon solvents under carefully controlled conditions to ensure high selectivity for the 4,4'-dibrominated product [24].

Following the bromination step, the reduction process employs stannous chloride in acidic medium to convert the carbon-bromine bonds to carbon-sulfur bonds [14]. The industrial process typically achieves yields ranging from 85 to 95 percent when optimized reaction parameters are maintained [10]. Temperature control is critical, as temperatures below 80 degrees Celsius result in incomplete conversion, while temperatures exceeding 150 degrees Celsius can lead to decomposition products [1].

The scalability of this industrial route is demonstrated by its adoption across multiple manufacturing facilities, with production capacities ranging from laboratory scale to multi-kilogram batches [33]. The process requires specialized equipment capable of handling corrosive reagents and maintaining inert atmosphere conditions throughout the synthesis [36].

Laboratory-Scale Preparation Methods

Laboratory synthesis of 4,4'-biphenyldithiol employs several well-established methodologies, with the most common approach involving the reduction of 4,4'-dibromobiphenyl derivatives [1] [22]. The standard laboratory procedure utilizes sodium metal in anhydrous dimethylacetamide under nitrogen atmosphere at 110 degrees Celsius for 2.5 hours [22]. This method consistently produces yields of 88 percent with high purity when proper handling techniques are employed [22].

An alternative laboratory approach involves the use of 4,4'-bis(isopropylthio)-1,1'-biphenyl as the starting material [22]. This intermediate is prepared through nucleophilic substitution of 4,4'-diiodo-1,1'-biphenyl with sodium isopropylthiolate in dimethylacetamide at 110 degrees Celsius for 20 hours, yielding 71 percent of the protected dithiol [22]. Subsequent deprotection using sodium metal in dimethylacetamide provides the target compound in 88 percent yield [22].

The multi-step synthesis route from 4,4'-dibromobiphenyl involves initial protection of the halide groups followed by reduction and deprotection steps [1]. The reaction proceeds through a two-step mechanism involving initial nucleophilic substitution in dimethylacetamide for 18 hours at 100 degrees Celsius under inert atmosphere, followed by sodium-mediated reduction in dimethylacetamide for 20 hours at 100 degrees Celsius [1].

Laboratory preparations also utilize lithium aluminum hydride as an alternative reducing agent, though this method requires more stringent anhydrous conditions [26]. The reaction must be conducted in dry ethereal solvents with careful exclusion of moisture to prevent violent decomposition reactions [26]. Temperature control is essential, as lithium aluminum hydride reacts exothermically with trace water, potentially leading to runaway reactions [26].

Electrochemical reduction methods have emerged as promising laboratory-scale alternatives [27]. These techniques employ titanium-based working electrodes with square-wave potential pulses to achieve controlled reduction of disulfide precursors [27]. The electrochemical approach offers advantages in terms of reaction control and environmental considerations, as it eliminates the need for chemical reducing agents [27].

Purification Techniques and Challenges

The purification of 4,4'-biphenyldithiol presents significant challenges due to the compound's air sensitivity and tendency to form disulfide dimers through oxidation [3] [21]. Standard purification protocols require maintenance of inert atmosphere conditions throughout all handling and storage procedures [7] [21]. The compound must be stored under nitrogen or argon at temperatures below 15 degrees Celsius to prevent oxidative degradation [7] [21].

Crystallization represents the primary purification method for 4,4'-biphenyldithiol [18] [21]. The compound crystallizes from organic solvents as white to yellow crystalline powder with melting points ranging from 181 to 185 degrees Celsius [21]. Recrystallization from methanol or ethanol under nitrogen atmosphere typically yields purities exceeding 98 percent as determined by high-performance liquid chromatography [7] [21].

Column chromatography purification faces limitations due to the compound's propensity for oxidation on silica gel surfaces [19]. When chromatographic separation is necessary, deoxygenated solvents and nitrogen-saturated silica gel must be employed [19]. The use of triethylamine or tri-n-butylphosphine as additives in the mobile phase helps prevent oxidative coupling during chromatographic separation [3].

Filtration and washing procedures require careful consideration of solvent selection [9] [22]. The compound exhibits limited solubility in non-polar solvents but dissolves readily in polar aprotic solvents such as dimethylformamide and dimethylacetamide [22]. Washing with water effectively removes inorganic salts, but extended exposure must be avoided to prevent hydrolytic degradation [22].

The formation of multilayers through oxidative coupling of terminal thiol groups represents a major purification challenge [3]. This process occurs rapidly upon exposure to oxygen, leading to the formation of disulfide-bridged species that complicate separation [3]. The addition of tri-n-butylphosphine to solutions prevents multilayer formation and enables the preparation of well-ordered monolayers [3].

Quality control analysis typically employs high-performance liquid chromatography with purity specifications requiring minimum 95 percent purity by neutralization titration and minimum 98 percent purity by high-performance liquid chromatography [21]. Melting point determination serves as an additional purity indicator, with pure samples exhibiting sharp melting transitions within the specified range [21].

Alternative Synthesis Approaches

Electrochemical synthesis routes offer environmentally friendly alternatives to traditional chemical reduction methods [15] [28]. These approaches utilize silver electrodes to facilitate the reductive dehalogenation of 4-bromothiophenol and 4-chlorothiophenol precursors [15]. The electrochemical process operates through direct electron transfer mechanisms that cleave carbon-halogen bonds while simultaneously promoting carbon-carbon coupling reactions [15].

The electrochemical method demonstrates pH-dependent reaction kinetics, with optimal conversion rates observed at neutral to slightly acidic conditions [15]. Applied potential control enables selective formation of 4,4'-biphenyldithiol versus thiophenol products, with more negative potentials favoring the coupled dithiol product [15]. The process achieves complete conversion within reaction times of 3 to 5 hours under optimized conditions [15].

Photochemical coupling reactions represent another alternative synthesis route [19]. These methods employ ultraviolet irradiation to promote the coupling of aryl dithiol monomers in solution or solid state [19]. The photochemical approach yields crystalline polymers with controllable molecular weight distributions [19]. Reaction conditions typically involve irradiation with 450-watt mercury lamps under nitrogen atmosphere to prevent oxidative side reactions [19].

Solid-state polymerization through photochemical activation provides unique advantages for large-scale synthesis [19]. The method eliminates solvent requirements and enables direct formation of crystalline products [19]. Irradiation wavelength and intensity control the degree of coupling, allowing for preparation of both oligomeric and polymeric products [19].

Metal-catalyzed coupling reactions utilizing palladium catalysts offer high selectivity for 4,4'-substituted products [13]. These methods employ cross-coupling strategies with organometallic reagents to construct the biphenyl framework [13]. The palladium-catalyzed approach typically requires elevated temperatures ranging from 80 to 110 degrees Celsius and reaction times of 10 to 24 hours [13].

Microwave-assisted synthesis methods accelerate reaction rates while maintaining high yields [10]. These techniques reduce reaction times from hours to minutes while improving energy efficiency [10]. Microwave heating provides uniform temperature distribution and enhanced mass transfer, leading to improved product quality [10].

Structural Modifications and Derivatives

The structural modification of 4,4'-biphenyldithiol focuses on substitution patterns that maintain or enhance the compound's functional properties [6] [29]. Systematic studies have investigated the effects of introducing hydrocarbon substituents in the 2 and 2' positions of the biphenyl backbone [6]. These modifications enable control over molecular conformation and assembly properties [6].

Alkyl-substituted derivatives demonstrate varying degrees of conformational flexibility depending on the size and position of substituents [6]. The introduction of methyl groups in the 2,2' positions forces the biphenyl rings into non-planar conformations, affecting the compound's ability to form ordered self-assembled monolayers [6]. Longer alkyl chains provide additional flexibility while maintaining the essential dithiol functionality [6].

Acetyl-protected derivatives serve as stable intermediates that prevent oxidative coupling during synthesis and storage [6]. The protection strategy involves conversion of thiol groups to thioacetates, which can be selectively deprotected using triethylamine or ammonium hydroxide [6]. Deprotection conditions significantly influence the quality of resulting monolayers, with triethylamine providing superior results compared to ammonium hydroxide [6].

Derivative TypeSubstitution PatternMelting Point (°C)Yield (%)Purity (%)
2,2'-DimethylMethyl at 2,2' positions145-1488296
2,2'-DiethylEthyl at 2,2' positions138-1427894
3,3'-DimethylMethyl at 3,3' positions165-1688597
Acetyl-protectedThioacetate groups125-1309098

Biphenyl derivatives with extended conjugation systems demonstrate enhanced electronic properties [32]. The incorporation of additional aromatic rings creates extended π-conjugated systems with modified optical and electronic characteristics [32]. These modifications find applications in organic electronics and materials science [32].

Heteroatom-containing derivatives introduce additional coordination sites for metal binding [30]. Nitrogen-containing substituents enable the formation of metal complexes with potential catalytic applications [30]. Oxygen-containing linkers provide flexibility while maintaining the essential biphenyl framework [30].

The synthesis of unsymmetrically substituted derivatives requires careful control of reaction conditions to prevent scrambling [13]. Sequential substitution strategies employ protecting group chemistry to achieve regioselective functionalization [13]. These approaches enable the preparation of derivatives with different functional groups on each aromatic ring [13].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 4,4'-biphenyldithiol through both proton and carbon-13 analyses. Proton nuclear magnetic resonance spectroscopy reveals characteristic resonance patterns that confirm the molecular architecture and electronic environment of hydrogen atoms within the biphenyl framework [1] [2].

The aromatic proton signals appear in the typical downfield region between 7.2 and 7.5 parts per million, manifesting as doublet or multiplet patterns characteristic of para-disubstituted benzene rings [1] [3]. The integration ratio of eight hydrogens corresponds precisely to the four protons on each phenyl ring, confirming the symmetrical biphenyl structure. These aromatic signals demonstrate the expected chemical shift values for hydrogen atoms ortho and meta to the thiol substituents, with slight variations attributable to the electron-withdrawing nature of the sulfur atoms [4].

The thiol protons exhibit characteristic resonance patterns between 6.0 and 7.0 parts per million, appearing as broad singlets due to rapid exchange phenomena typical of sulfhydryl groups [3] [4]. This chemical shift range reflects the moderately acidic nature of the thiol functionality and the influence of the aromatic ring system on the electronic environment of the sulfur-bound hydrogen atoms.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbon framework of 4,4'-biphenyldithiol. The aromatic carbon signals span the region from 126 to 140 parts per million, encompassing the full range of carbons within the biphenyl system [2] [5]. The quaternary carbons connecting the two phenyl rings appear characteristically around 138-139 parts per million, reflecting their unique electronic environment at the biphenyl junction [6].

The carbons directly bonded to hydrogen atoms exhibit differentiated chemical shifts based on their proximity to the thiol substituents. Carbon atoms ortho to the thiol groups resonate between 127 and 130 parts per million, while meta and para carbons appear in the 132-136 parts per million region [5] [6]. This differentiation provides clear evidence for the para-substitution pattern and confirms the structural assignment of the compound.

Infrared Spectroscopy

Infrared spectroscopy provides crucial vibrational information for 4,4'-biphenyldithiol, revealing characteristic absorption bands that confirm functional group presence and molecular architecture. The sulfhydryl stretching vibration appears as a distinctive weak absorption band between 2500 and 2600 wavenumbers, characteristic of the thiol functional group [7] [8]. This relatively weak intensity reflects the low polarizability of the sulfur-hydrogen bond compared to other functional groups within the molecule.

The aromatic carbon-carbon stretching vibrations manifest as strong absorption bands in the 1600-1400 wavenumber region, displaying multiple peaks characteristic of substituted benzene rings [9] [10]. These bands provide clear evidence for the aromatic nature of the biphenyl core and confirm the presence of the conjugated pi-electron system extending throughout the molecular framework.

Carbon-sulfur stretching vibrations appear as medium-intensity broad absorptions between 1000 and 1200 wavenumbers [8] [11]. The broad nature of these bands reflects the influence of the aromatic ring system on the carbon-sulfur bond strength and the vibrational coupling between the thiol substituents and the biphenyl framework.

Aromatic carbon-hydrogen bending vibrations exhibit characteristic patterns between 700 and 900 wavenumbers, appearing as multiple bands that reflect the substitution pattern on the benzene rings [7] [12]. These out-of-plane bending modes provide fingerprint information specific to the para-disubstituted biphenyl architecture.

Lower frequency vibrations between 500 and 700 wavenumbers correspond to carbon-carbon bending modes and skeletal vibrations of the biphenyl framework [10] [13]. These vibrations are particularly sensitive to the conformational flexibility of the molecule and provide information regarding the dihedral angle between the two phenyl rings.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy

Raman spectroscopy and surface-enhanced Raman spectroscopy provide complementary vibrational information with enhanced sensitivity for certain molecular vibrations. Surface-enhanced Raman spectroscopy studies of 4,4'-biphenyldithiol reveal characteristic vibrational bands that are significantly enhanced upon adsorption to metallic surfaces [14] [15].

The symmetric stretching mode of the phenyl ring system appears as a strong, sharp band at 1585 wavenumbers in surface-enhanced Raman spectroscopy studies [16] [17]. This vibration is particularly enhanced due to the electronic coupling between the aromatic pi-system and the surface plasmons of the metallic substrate, providing excellent sensitivity for molecular detection.

Carbon-carbon stretching vibrations associated with thiophenol formation appear at 1575 wavenumbers, indicating potential photochemical or electrochemical transformations of the parent molecule [18] [19]. This band serves as a diagnostic marker for the formation of reduced products during surface-enhanced Raman spectroscopy measurements.

The stretching vibration between the two phenyl rings manifests as a strong band at 1286 wavenumbers, providing direct information regarding the biphenyl junction and the electronic coupling between the aromatic rings [16] [15]. This vibration is particularly sensitive to the dihedral angle between the rings and provides insights into molecular conformation.

Hybrid vibrational modes combining carbon-carbon stretching with benzene ring in-plane deformation appear at 1022 wavenumbers [17] [19]. These coupled vibrations reflect the extended conjugation throughout the molecular framework and are enhanced in surface-enhanced Raman spectroscopy due to the strong interaction between the aromatic system and the metallic surface.

The hybrid carbon-carbon stretching combined with ring deformation modes at 998 wavenumbers provide additional fingerprint information for molecular identification [15] [19]. These vibrations demonstrate the sophisticated vibrational coupling that occurs within the biphenyl framework and are particularly useful for distinguishing 4,4'-biphenyldithiol from related compounds.

Mass Spectrometry

Mass spectrometry analysis of 4,4'-biphenyldithiol reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the gas-phase chemistry of the compound. The molecular ion peak appears at mass-to-charge ratio 218, corresponding to the intact molecular structure, though with relatively low to medium intensity due to the tendency of the molecule to undergo fragmentation [20] [21].

The fragmentation pattern reflects the characteristic behavior of aromatic compounds containing heteroatoms. Alpha-cleavage adjacent to the sulfur atoms results in the loss of sulfhydryl groups, producing fragment ions at mass-to-charge ratio 183, corresponding to the loss of 35 mass units [22] [21]. This fragmentation pathway demonstrates the relatively weak carbon-sulfur bond strength compared to the aromatic carbon-carbon bonds.

More extensive fragmentation leads to the formation of ions at mass-to-charge ratio 153, corresponding to the loss of larger thiol-containing fragments totaling 65 mass units [20] [22]. This fragmentation pattern suggests multiple bond cleavages and rearrangement processes typical of electron impact ionization of substituted aromatic compounds.

The formation of phenyl cation fragments at mass-to-charge ratio 109 reflects the stability of aromatic carbocations and represents one of the major fragmentation pathways [21]. These fragments often serve as base peaks in the mass spectrum due to their enhanced stability through resonance delocalization.

The molecular weight determination confirms the precise molecular formula of 218.33 atomic mass units for the average molecular weight, with an exact mass of 218.022 and monoisotopic mass of 218.022392 [23] [24]. These precise mass measurements enable unambiguous molecular formula determination and distinguish 4,4'-biphenyldithiol from potential isomers or closely related compounds.

X-ray Crystallography Studies

X-ray crystallography studies of 4,4'-biphenyldithiol and related biphenyl compounds provide detailed three-dimensional structural information that complements the spectroscopic characterization. While direct crystallographic data for 4,4'-biphenyldithiol are limited due to challenges in obtaining suitable single crystals, studies of related biphenyl derivatives and theoretical predictions provide valuable structural insights [25] [26].

The crystal structure analysis of related biphenyl compounds reveals the characteristic molecular geometry and packing arrangements typical of this class of molecules [27] [28]. The biphenyl framework adopts a nearly planar conformation in the solid state, with minimal deviation from planarity across the aromatic rings. The mean deviation from the best least-squares plane through the conjugated backbone typically ranges from 0.02 to 0.05 angstroms [28].

Bond length analysis reveals characteristic aromatic carbon-carbon distances within the phenyl rings, typically ranging from 1.38 to 1.42 angstroms [27] [29]. The central carbon-carbon bond connecting the two phenyl rings exhibits a length of approximately 1.48 angstroms, consistent with single-bond character between sp2-hybridized carbons.

Bond angle measurements demonstrate the influence of conjugation and steric effects on the molecular geometry. Endocyclic bond angles within the aromatic rings show slight deviations from the ideal 120 degrees, with angles along the long molecular axis typically compressed to 116-118 degrees, while angles perpendicular to this axis are expanded to 120-122 degrees [27] [28].

The dihedral angle between the two phenyl rings represents a critical structural parameter that influences both electronic and physical properties. In the crystalline state, this angle typically ranges from 0 to 45 degrees, depending on crystal packing forces and substitution patterns [26] [29]. For 4,4'-biphenyldithiol, theoretical calculations suggest a preferred dihedral angle near planarity to maximize conjugation between the rings.

Crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure. Van der Waals interactions between aromatic rings typically dominate the packing, with possible contributions from sulfur-hydrogen interactions between thiol groups and aromatic systems [30] [29]. The packing density and intermolecular distances provide insights into the physical properties of the crystalline material.

Computational Modeling and Theoretical Studies

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive electronic structure information for 4,4'-biphenyldithiol, revealing detailed insights into molecular orbitals, energetics, and chemical reactivity. Calculations employing the B3LYP functional with various basis sets yield reliable predictions of molecular properties that complement experimental observations [31] [32].

The highest occupied molecular orbital energy levels calculated using density functional theory typically range from -4.5 to -5.0 electron volts, depending on the specific functional and basis set employed [33] [34]. These values reflect the electron-donating character of the thiol substituents and the extended conjugation throughout the biphenyl framework. The highest occupied molecular orbital is predominantly localized on the aromatic pi-system with significant contributions from sulfur lone pairs.

Lowest unoccupied molecular orbital energies span the range from -2.0 to -2.5 electron volts, indicating the electron-accepting capability of the aromatic system [35] [36]. The energy gap between highest occupied and lowest unoccupied molecular orbitals typically falls between 2.0 and 3.0 electron volts, suggesting moderate electrical conductivity potential in molecular electronic applications.

Vibrational frequency calculations at the density functional theory level provide theoretical predictions that correlate well with experimental infrared and Raman spectra [37] [38]. The calculated frequencies spanning 500 to 3000 wavenumbers encompass all major vibrational modes, including sulfur-hydrogen stretching, aromatic carbon-carbon stretching, and various bending and deformation modes.

Optimization of molecular geometry using density functional theory methods reveals the preferred conformation of 4,4'-biphenyldithiol in the gas phase [33] [39]. The calculations consistently predict a nearly planar arrangement of the biphenyl framework, with minimal torsional strain between the phenyl rings. Bond lengths and angles calculated theoretically show excellent agreement with experimental crystallographic data for related compounds.

Reactivity descriptors derived from density functional theory calculations provide insights into chemical behavior and potential applications. Chemical hardness values typically range from 1.0 to 1.5 electron volts, indicating moderate reactivity [37] [38]. Electrophilicity indices and chemical potential values suggest balanced nucleophilic and electrophilic character, consistent with the observed chemical behavior of the compound.

Molecular Dynamics Simulations

Molecular dynamics simulations of 4,4'-biphenyldithiol provide detailed information regarding molecular motion, conformational flexibility, and intermolecular interactions in various environments. Simulations of self-assembled monolayers reveal the dynamic behavior of the compound when adsorbed on metallic surfaces [32] [34].

Force field-based molecular dynamics simulations identify energetically favorable packing configurations for 4,4'-biphenyldithiol monolayers on gold surfaces [34]. The calculations reveal two primary packing arrangements: a herringbone-type configuration that represents the most stable arrangement, and a parallel packing configuration with slightly higher energy. Both configurations exhibit characteristic molecular tilt angles ranging from 15 to 30 degrees relative to the surface normal.

The herringbone packing configuration demonstrates enhanced stability through optimized intermolecular interactions between adjacent molecules [32]. This arrangement allows for efficient packing density while minimizing steric repulsion between the thiol substituents. The calculated packing density corresponds to a coverage of approximately 4.5 x 10^14 molecules per square centimeter.

Conformational dynamics simulations reveal the flexibility of the dihedral angle between the two phenyl rings [40] [33]. The torsional motion exhibits low barriers to rotation, typically less than 5 kilocalories per mole, allowing for significant conformational fluctuations at room temperature. These dynamics have important implications for electronic transport properties in molecular junctions.

Simulations using AMBER force fields provide detailed insights into the temporal evolution of molecular conformations and intermolecular interactions [34]. The calculations demonstrate that molecular tilting within the herringbone packing configuration involves minimal energy changes, suggesting high conformational flexibility in the adsorbed state.

Temperature-dependent molecular dynamics simulations reveal the thermal stability of various packing arrangements and conformational states [32]. The calculations show that the preferred herringbone configuration remains stable across a wide temperature range, with transitions to alternative packing modes occurring only at elevated temperatures exceeding typical operating conditions.

Quantum Chemical Approaches

Advanced quantum chemical methods provide high-accuracy descriptions of electronic structure and energetic properties that complement density functional theory calculations. Coupled-cluster theory with single and double excitations and perturbative triples, CCSD(T), represents the gold standard for accurate electronic structure calculations [31] [41].

CCSD(T) calculations with correlation-consistent basis sets yield precise binding energies and interaction strengths for 4,4'-biphenyldithiol in various molecular environments [31]. These high-level calculations provide benchmark data for validating lower-level theoretical methods and enable accurate predictions of thermodynamic properties.

MP2 calculations with extended basis sets provide reliable descriptions of electron correlation effects and intermolecular interactions [41]. These calculations are particularly valuable for understanding the subtle balance between conjugation energy and conformational flexibility that determines the preferred molecular geometry.

Time-dependent quantum mechanical approaches enable the study of dynamic processes and excited-state properties [40] [33]. Quantum wavepacket dynamics simulations reveal the temporal evolution of molecular conformations and the influence of nuclear motion on electronic transport properties in molecular junctions.

Ab initio molecular dynamics combines electronic structure calculations with nuclear motion to provide a fully quantum mechanical description of molecular behavior [40]. These calculations reveal the coupling between electronic and nuclear degrees of freedom and provide insights into the mechanisms underlying conformational changes and chemical reactivity.

Quantum chemical calculations of spectroscopic properties enable direct comparison with experimental measurements and aid in the assignment of vibrational modes [42]. The calculated infrared intensities, Raman activities, and nuclear magnetic resonance chemical shifts show excellent agreement with experimental observations, validating the theoretical models and confirming structural assignments.

XLogP3

4.6

UNII

DRF2J4LARU

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6954-27-4

Wikipedia

4,4'-thiobiphenyl

Dates

Last modified: 08-15-2023

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